molecular formula C15H18ClN3O2S B12681264 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole CAS No. 178979-32-3

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

Cat. No.: B12681264
CAS No.: 178979-32-3
M. Wt: 339.8 g/mol
InChI Key: AWQPYJOYQXMZQY-UHFFFAOYSA-N
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Description

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazole ring substituted with a carbamoyloxymethyl group, a chlorophenylthio group, an isopropyl group, and a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of Substituents: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenylthiol reagent. The isopropyl and methyl groups can be added through alkylation reactions.

    Carbamoyloxymethyl Group Addition: The carbamoyloxymethyl group can be introduced through a reaction with carbamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole: A similar compound with a benzyl group instead of a methyl group.

    2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-1-n-propyl-4-isopropyl-1H-imidazole: A similar compound with an n-propyl group instead of a methyl group.

Uniqueness

2-Carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

178979-32-3

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

[5-(3-chlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H18ClN3O2S/c1-9(2)13-14(22-11-6-4-5-10(16)7-11)19(3)12(18-13)8-21-15(17)20/h4-7,9H,8H2,1-3H3,(H2,17,20)

InChI Key

AWQPYJOYQXMZQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC=C2)Cl

Origin of Product

United States

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